An In-Depth Technical Guide to the Core Chemical Properties of Trifluoperazine-d3 Dihydrochloride
An In-Depth Technical Guide to the Core Chemical Properties of Trifluoperazine-d3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine-d3 dihydrochloride (B599025) is a deuterated analog of trifluoperazine (B1681574) dihydrochloride, a typical antipsychotic agent belonging to the phenothiazine (B1677639) class. The introduction of deuterium (B1214612) at the N-methyl group of the piperazine (B1678402) ring provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard for the quantitative analysis of trifluoperazine in biological matrices. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanism of action, and analytical methodologies related to Trifluoperazine-d3 dihydrochloride.
Chemical and Physical Properties
Trifluoperazine-d3 dihydrochloride is a stable, labeled form of trifluoperazine. The primary difference lies in the isotopic enrichment at the terminal methyl group of the piperazine side chain. This substitution minimally alters the compound's chemical reactivity but significantly changes its mass, a property exploited in mass spectrometry-based analytical techniques.
| Property | Value |
| Chemical Name | 10-[3-[4-(Methyl-d3)-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride |
| Molecular Formula | C₂₁H₂₁D₃F₃N₃S · 2HCl |
| Molecular Weight | Approximately 483.4 g/mol |
| CAS Number | 1432064-02-2 |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO, Methanol, and Water[1] |
Synthesis and Manufacturing
The synthesis of Trifluoperazine-d3 dihydrochloride involves a multi-step process, beginning with the synthesis of the core phenothiazine structure, followed by the introduction of the deuterated side chain and subsequent conversion to the dihydrochloride salt. While a specific detailed protocol for the deuterated synthesis is not publicly available, a representative synthesis can be described based on the known synthesis of trifluoperazine.
Representative Synthetic Pathway:
A common method for the synthesis of trifluoperazine involves the condensation of 2-(trifluoromethyl)phenothiazine (B42385) with a suitable piperazine-containing side chain. To introduce the deuterium label, a deuterated precursor for the N-methyl group is required.
Experimental Protocol: Representative Synthesis of Trifluoperazine Hydrochloride
This protocol describes the synthesis of the non-deuterated trifluoperazine hydrochloride and can be adapted for the synthesis of the deuterated analog by using a deuterated starting material for the side chain.
Step 1: Condensation Reaction
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In a suitable reaction vessel, combine 2-(trifluoromethyl)phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine (B54460) in an organic solvent such as xylene.
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Add a strong base, for example, sodamide, to act as a catalyst.
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Heat the mixture at reflux for several hours to facilitate the condensation reaction.
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After cooling, the reaction mixture is worked up to isolate the crude trifluoperazine base.
Step 2: Purification
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The crude product can be purified by converting it into an oxalate (B1200264) salt. This is achieved by treating the crude trifluoperazine with an aqueous solution of oxalic acid.
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The resulting trifluoperazine dioxalate salt precipitates and can be collected by filtration.
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The purified oxalate salt is then treated with a base, such as sodium hydroxide, to regenerate the free trifluoperazine base.
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The trifluoperazine base is extracted with an organic solvent like toluene.
Step 3: Salt Formation
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The purified trifluoperazine base is dissolved in an appropriate solvent, such as absolute ethanol.
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Dry hydrogen chloride gas is then passed through the solution to form the dihydrochloride salt.
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The Trifluoperazine dihydrochloride precipitates and can be collected by filtration, washed with a suitable solvent, and dried under vacuum.
To synthesize Trifluoperazine-d3 dihydrochloride, a deuterated analog of 1-(3-chloropropyl)-4-methylpiperazine, specifically 1-(3-chloropropyl)-4-(methyl-d3)piperazine, would be used in the initial condensation step.
Mechanism of Action
Trifluoperazine exerts its pharmacological effects primarily through the antagonism of dopamine (B1211576) D2 receptors and the inhibition of calmodulin.
Dopamine D2 Receptor Antagonism
Trifluoperazine is a potent antagonist of the dopamine D2 receptor in the central nervous system.[2] In conditions like schizophrenia, which are associated with hyperactivity of dopaminergic pathways, blocking these receptors helps to alleviate positive symptoms such as hallucinations and delusions.[2]
Caption: Dopamine D2 Receptor Antagonism by Trifluoperazine-d3.
Calmodulin Inhibition
Trifluoperazine is also a well-known inhibitor of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in intracellular signaling.[3] By binding to calmodulin, trifluoperazine prevents it from activating a variety of downstream enzymes, thereby modulating numerous cellular processes.
Caption: Calmodulin Inhibition by Trifluoperazine-d3.
Analytical Methodologies
Trifluoperazine-d3 dihydrochloride is primarily used as an internal standard in the quantification of trifluoperazine in biological samples using chromatographic and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Representative HPLC Method for Trifluoperazine Analysis
This protocol provides a general framework for the HPLC analysis of trifluoperazine, where Trifluoperazine-d3 would serve as the internal standard.
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Chromatographic System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation. For example, a mobile phase of acetonitrile and water (68:32 v/v) with triethylamine (B128534) and the pH adjusted to 4 with orthophosphoric acid has been reported.[4]
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Around 254-262 nm.[1]
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Sample Preparation:
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Prepare a stock solution of Trifluoperazine-d3 dihydrochloride (internal standard) of known concentration in a suitable solvent (e.g., methanol).
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Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with known amounts of trifluoperazine and a fixed amount of the internal standard solution.
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Extract the analytes from the biological samples using liquid-liquid extraction or solid-phase extraction.
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Reconstitute the dried extract in the mobile phase.
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Injection Volume: Typically 20 µL.
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Quantification: Create a calibration curve by plotting the ratio of the peak area of trifluoperazine to the peak area of Trifluoperazine-d3 against the concentration of trifluoperazine. Determine the concentration of trifluoperazine in unknown samples from this curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of trifluoperazine using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: Representative GC-MS Method for Trifluoperazine Analysis
This protocol outlines a general procedure for the analysis of trifluoperazine using GC-MS with Trifluoperazine-d3 as an internal standard.
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GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with electron impact ionization).
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Column: A capillary column suitable for amine analysis (e.g., a DB-5MS or similar).
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Carrier Gas: Helium at a constant flow rate.
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Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
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Sample Preparation:
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Similar to the HPLC method, biological samples are spiked with Trifluoperazine-d3 as an internal standard.
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Extraction is typically performed using liquid-liquid extraction with an organic solvent.
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The extract is then evaporated to dryness and reconstituted in a small volume of a suitable solvent.
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Derivatization may be necessary to improve the chromatographic properties of trifluoperazine.
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Injection Mode: Splitless injection is often used for trace analysis.
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Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both trifluoperazine and Trifluoperazine-d3 are monitored.
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Quantification: A calibration curve is constructed by plotting the ratio of the peak areas of the selected ions for trifluoperazine and Trifluoperazine-d3 against the concentration of trifluoperazine.
Conclusion
Trifluoperazine-d3 dihydrochloride is an indispensable tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of trifluoperazine in complex biological matrices. Understanding its synthesis, mechanism of action, and the analytical methodologies for its use is crucial for its effective application in drug development and clinical research. This guide provides a foundational understanding of these core aspects to support the scientific community in their research endeavors.
